1-(Morpholinocarbonylmethyl)piperazine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 332546. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

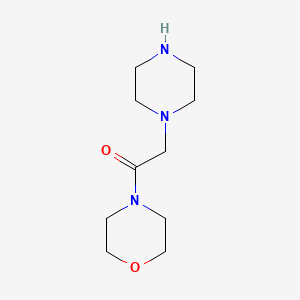

IUPAC Name |

1-morpholin-4-yl-2-piperazin-1-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O2/c14-10(13-5-7-15-8-6-13)9-12-3-1-11-2-4-12/h11H,1-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISKJKUMLVQGKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192927 |

Source

|

| Record name | 1-(Morpholinocarbonylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39890-46-5 |

Source

|

| Record name | 4-(1-Piperazinylacetyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39890-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Morpholinocarbonylmethyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039890465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 39890-46-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Morpholinocarbonylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(morpholinocarbonylmethyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(MORPHOLINOCARBONYLMETHYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HVU6A9LQB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(Morpholinocarbonylmethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Morpholinocarbonylmethyl)piperazine is a chemical compound of interest in medicinal chemistry and drug discovery, often utilized as a building block or intermediate in the synthesis of more complex molecules. Its structure, incorporating both a morpholine and a piperazine moiety, imparts specific physicochemical characteristics that are crucial for its behavior in biological systems. Understanding these properties is paramount for researchers in predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential interactions with biological targets. This technical guide provides a summary of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination.

Core Physicochemical Properties

The physicochemical properties of a compound govern its behavior from the solid state to its interaction in a biological environment. Key parameters for this compound are summarized below.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(morpholin-4-yl)-1-(piperazin-1-yl)ethan-1-one | - |

| Chemical Formula | C₁₀H₁₉N₃O₂ | PubChem |

| Molecular Weight | 213.28 g/mol | PubChem |

| Monoisotopic Mass | 213.147727 g/mol | PubChem |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Water Solubility | Data not available | - |

| pKa (most basic) | Predicted: 7.8 ± 0.4 | ChemAxon |

| logP (Octanol-Water Partition Coefficient) | Predicted (XLogP3): -1.2 | PubChem |

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development and research. The following sections detail standard experimental methodologies for key parameters.

Melting Point Determination (Capillary Method)

The melting point is a fundamental physical property indicating the purity of a crystalline solid.

Principle: A small, finely powdered sample of the substance is heated in a capillary tube, and the temperature range over which it melts is observed. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1°C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry crystalline sample is finely ground using a mortar and pestle.[1]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[2]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point.[2] For an accurate measurement, the heating rate should be slowed to 1-2°C per minute as the temperature approaches the expected melting point.[2]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.[2]

Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Principle: The liquid is heated to its boiling point in a distillation apparatus. The temperature of the vapor in equilibrium with the boiling liquid is measured.

Apparatus:

-

Distillation flask (round-bottom flask)

-

Condenser

-

Thermometer

-

Receiving flask

-

Heating mantle or water bath

-

Boiling chips

Procedure:

-

Apparatus Assembly: A simple distillation apparatus is assembled. The liquid sample, along with a few boiling chips to ensure smooth boiling, is placed in the distillation flask.[3]

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Temperature Reading: The temperature is recorded when it stabilizes, which indicates that the vapor is in thermal equilibrium with the boiling liquid. This stable temperature is the boiling point.[3][4] It is crucial that the thermometer bulb is positioned correctly, just below the side arm of the distillation head, to accurately measure the temperature of the vapor.

-

Collection: The vapor is then cooled and condensed back into a liquid by the condenser and collected in the receiving flask.[5]

Solubility Determination (Shake-Flask Method)

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.[6]

Apparatus:

-

Stoppered flasks or vials

-

Shaker or agitator (e.g., orbital shaker)

-

Centrifuge

-

Analytical balance

-

Apparatus for concentration analysis (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer) in a flask.[7]

-

Equilibration: The flask is sealed and agitated at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.[8]

-

Phase Separation: After agitation, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution, usually by centrifugation or filtration.[6]

-

Concentration Analysis: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[6]

pKa Determination (Potentiometric Titration)

The pKa is a measure of the acidity or basicity of a compound. For a base, it is the pH at which the compound is 50% protonated.

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the resulting titration curve.[9][10]

Apparatus:

-

pH meter with a combination pH electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized acidic and basic solutions

Procedure:

-

Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.[9]

-

Titration: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution. The titrant (e.g., HCl for a basic compound) is added in small, precise increments from the burette.[11]

-

Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.[12]

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer). The concentrations of the compound in each phase at equilibrium are measured, and the logP is calculated from the ratio of these concentrations.[13][14]

Apparatus:

-

Separatory funnel or vials

-

Shaker

-

Centrifuge

-

Analytical instruments for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

-

n-Octanol and water (or buffer)

Procedure:

-

Phase Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol by mixing them and allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken for a period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand, and the two phases are separated. Centrifugation can be used to ensure complete separation.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the determination of a compound's pKa value using potentiometric titration.

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The physicochemical properties of this compound are critical to its application in scientific research and drug development. While experimental data for this specific compound is limited, this guide provides access to its key predicted properties and details the standard, reliable experimental protocols for their determination. The provided methodologies serve as a valuable resource for researchers to characterize this and similar compounds, enabling a more informed approach to their work. The accurate measurement of these properties is a foundational step in the journey from a chemical entity to a potential therapeutic agent.

References

- 1. thinksrs.com [thinksrs.com]

- 2. jk-sci.com [jk-sci.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Determination of boiling point and distillation | PPTX [slideshare.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. asdlib.org [asdlib.org]

- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

Potential Therapeutic Targets of 1-(Morpholinocarbonylmethyl)piperazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 1-(Morpholinocarbonylmethyl)piperazine represents a novel chemical entity incorporating both a piperazine and a morpholine moiety. While direct pharmacological data for this specific molecule is not extensively available in current literature, its structural components are recognized as "privileged scaffolds" in medicinal chemistry. These motifs are frequently found in a multitude of clinically approved drugs and investigational compounds, suggesting a high potential for biological activity. This technical guide consolidates the therapeutic potential of this structural class by examining the activities of closely related analogues. The primary focus will be on its inferred potential in oncology and inflammatory diseases, supported by quantitative data from representative molecules, detailed experimental protocols for in vitro evaluation, and visualizations of key signaling pathways.

Introduction: The Promise of a Privileged Scaffold

The piperazine ring is a versatile heterocyclic scaffold known for its presence in drugs targeting a wide array of biological systems, including those for cancer, inflammation, and central nervous system disorders.[1] Its ability to be readily substituted at its nitrogen atoms allows for the fine-tuning of physicochemical and pharmacological properties.[2] Similarly, the morpholine ring is a common feature in bioactive molecules, often contributing to improved metabolic stability and aqueous solubility.[3] The combination of these two pharmacophores in this compound suggests a molecule with favorable drug-like properties and the potential to interact with multiple biological targets.

Based on the extensive research on related piperazine and morpholine derivatives, the primary therapeutic areas of interest for this compound are oncology and inflammatory conditions.

Potential Therapeutic Target Classes

Anticancer Activity

Piperazine derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[4] These include the inhibition of cell cycle progression, induction of apoptosis, and interference with key signaling pathways crucial for tumor growth and survival.[5]

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell proliferation, growth, and survival. Its dysregulation is a hallmark of many cancers.[6] Numerous inhibitors targeting this pathway incorporate morpholine and piperazine rings, which can form crucial hydrogen bonds within the kinase active sites.[7][8] It is plausible that this compound could exhibit inhibitory activity against one or more kinases in this pathway.

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation and is constitutively active in many cancers, promoting cell proliferation and preventing apoptosis.[9][10] Several piperazine-containing compounds have been identified as inhibitors of NF-κB activation.[2][11] The structural features of this compound make it a candidate for interfering with this pathway, potentially by inhibiting IκB kinase (IKK) or other upstream components.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. The demonstrated ability of piperazine and morpholine derivatives to modulate inflammatory responses presents a strong rationale for investigating this compound as an anti-inflammatory agent.[12] Potential mechanisms include the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and the suppression of inflammatory mediators like nitric oxide (NO).[13]

Quantitative Data for Representative Analogues

The following tables summarize the in vitro activities of structurally related piperazine and morpholine derivatives against various cancer cell lines. This data serves as a benchmark for the potential potency of this compound.

Table 1: Cytotoxic Activity of Piperazine-Containing Compounds

| Compound ID | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | 1.00 | [14] |

| Vindoline-piperazine conjugate 25 | HOP-92 (Non-small cell lung) | 1.35 | [14] |

| Piperazine-pyrimidine derivative 3a | MCF-7 (Breast) | 9.17 | [2] |

| Piperazine-pyrimidine derivative 5b | MCF-7 (Breast) | 6.29 | [2] |

| 1-(2-Aryl-2-adamantyl)piperazine 7 | Melanoma Cell Lines | ≤10 | [15] |

Table 2: Anti-inflammatory Activity of Piperazine Derivatives

| Compound ID | Assay | Activity | Concentration | Reference |

| PD-1 | Nitrite Production Inhibition | 39.42% | 10 µM | [13] |

| PD-2 | Nitrite Production Inhibition | 33.7% | 10 µM | [13] |

| PD-1 | TNF-α Generation Inhibition | 56.97% | 10 µM | [13] |

| PD-2 | TNF-α Generation Inhibition | 44.73% | 10 µM | [13] |

Experimental Protocols

The following are detailed methodologies for key in vitro assays to evaluate the potential anticancer and anti-inflammatory activities of this compound.

In Vitro Anticancer Activity: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

Protocol Details:

-

Cell Seeding: Plate cells in a 96-well flat-bottom microplate at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[16]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for 48 hours.

-

MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This protocol measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol Details:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[17]

-

Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[17]

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.[17]

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Conclusion and Future Directions

The structural composition of this compound, featuring both piperazine and morpholine rings, strongly suggests its potential as a bioactive molecule. Based on the extensive evidence from related compounds, this molecule warrants investigation as a potential anticancer and anti-inflammatory agent. The primary molecular targets are likely to be found within key signaling pathways such as PI3K/Akt/mTOR and NF-κB.

Future research should focus on the synthesis and in vitro evaluation of this compound using the protocols outlined in this guide. Initial screening should include cytotoxicity assays against a panel of cancer cell lines and anti-inflammatory assays to measure the inhibition of key inflammatory mediators. Positive results from these initial studies would justify further investigation into its precise mechanism of action, including kinase profiling and analysis of its effects on specific components of the identified signaling pathways. Structure-activity relationship (SAR) studies involving modifications of the linker and the aromatic substituents could further optimize the potency and selectivity of this promising chemical scaffold.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 13. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma [mdpi.com]

- 16. atcc.org [atcc.org]

- 17. benchchem.com [benchchem.com]

The Enigmatic Scaffold: A Review of 1-(Morpholinocarbonylmethyl)piperazine and its Untapped Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast landscape of medicinal chemistry, the piperazine and morpholine heterocycles stand out as privileged scaffolds, forming the core of numerous approved drugs and clinical candidates. Their unique physicochemical properties, including their ability to modulate aqueous solubility and engage in crucial hydrogen bonding interactions, have cemented their importance in drug design. This technical guide delves into the available scientific literature concerning the specific compound 1-(Morpholinocarbonylmethyl)piperazine , a molecule that elegantly combines both of these critical pharmacophores. Despite the rich therapeutic history of its constituent moieties, a comprehensive review of the available scientific literature reveals a surprising scarcity of dedicated research on this specific chemical entity.

This guide aims to provide a thorough overview of the broader context of piperazine and morpholine derivatives in drug discovery, highlighting the potential therapeutic avenues that derivatives of this compound could explore. While specific experimental data for the title compound is not publicly available, this document will extrapolate potential applications and research directions based on the well-documented activities of structurally related compounds.

The Power of Two: Piperazine and Morpholine in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern pharmaceuticals.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including but not limited to:

-

Anticancer: Piperazine-containing compounds have shown efficacy against various cancer cell lines.[4][5]

-

Antimicrobial: The scaffold is a key component in the development of novel antibacterial and antifungal agents.[6][7]

-

Central Nervous System (CNS) Activity: Piperazine derivatives are well-represented in drugs targeting CNS disorders, exhibiting anxiolytic, antipsychotic, and antidepressant properties.

-

Anthelmintic: Piperazine and its simple salts have a long history of use in treating parasitic worm infections.[8]

Similarly, the morpholine ring, a saturated heterocycle featuring both an amine and an ether functional group, is another highly valued building block in drug discovery.[2][9] Its presence in a molecule can enhance pharmacological properties and improve the overall drug-like characteristics. The oxygen atom can act as a hydrogen bond acceptor, and the ring's conformation can influence ligand-receptor interactions.

The combination of these two potent pharmacophores in This compound suggests a molecule with significant, yet unexplored, therapeutic potential. The central piperazine core offers a versatile platform for substitution, allowing for the fine-tuning of steric and electronic properties to optimize activity against a specific biological target. The morpholinocarbonylmethyl substituent introduces a polar amide group and the morpholine ring, which can influence solubility, metabolic stability, and target engagement.

Potential Therapeutic Applications and Research Directions

Given the absence of direct studies on this compound, we can hypothesize its potential biological activities based on the extensive literature on related piperazine and morpholine derivatives.

Oncology

The piperazine scaffold is a common feature in a multitude of anticancer agents.[4][5] Derivatives have been designed to target various aspects of cancer biology, including cell proliferation, apoptosis, and angiogenesis. It is plausible that novel derivatives of this compound could be synthesized and evaluated for their cytotoxic or cytostatic effects against a panel of cancer cell lines. The morpholine moiety could potentially contribute to favorable interactions with specific enzyme active sites or protein-protein interfaces implicated in cancer progression.

Infectious Diseases

The growing threat of antimicrobial resistance necessitates the development of new classes of antibiotics and antifungals. Piperazine derivatives have shown promise in this area, with compounds exhibiting activity against a range of pathogenic bacteria and fungi.[6][7] Future research could involve the synthesis of a library of this compound analogues and screening them for antimicrobial activity. The morpholine component might enhance cell wall penetration or interaction with intracellular targets in microorganisms.

Central Nervous System Disorders

The piperazine ring is a key structural element in many CNS-active drugs. Its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes it an attractive scaffold for the development of new treatments for neurological and psychiatric conditions. Derivatives of this compound could be investigated for their potential to modulate the activity of receptors such as dopamine, serotonin, or GABA receptors. The overall polarity and hydrogen bonding capacity of the molecule could be tailored to achieve the desired CNS penetration and target engagement.

Hypothetical Synthetic and Experimental Workflows

While no specific experimental protocols for this compound are available, a general synthetic approach and a potential biological screening cascade can be proposed based on standard medicinal chemistry practices.

A logical synthetic route to this compound would likely involve the acylation of piperazine with a morpholino-functionalized acylating agent.

Caption: A potential synthetic workflow for this compound.

Following a successful synthesis and characterization, a primary biological screening cascade could be implemented to identify potential therapeutic areas.

Caption: A hypothetical biological screening workflow for novel derivatives.

Conclusion and Future Perspectives

This compound represents an intriguing, yet underexplored, molecule at the intersection of two highly successful pharmacophores. The lack of specific literature on this compound presents a unique opportunity for researchers in drug discovery. The synthesis and biological evaluation of a diverse library of its derivatives could lead to the identification of novel lead compounds with potential applications in oncology, infectious diseases, and CNS disorders.

Future research efforts should focus on:

-

Efficient Synthesis: Developing a robust and scalable synthetic route to this compound and its analogues.

-

Broad Biological Screening: Evaluating these compounds against a wide range of biological targets and in various disease models.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure to understand the key determinants of biological activity and to optimize potency and selectivity.

-

Computational Modeling: Employing in silico methods to predict the binding modes of these compounds and to guide the design of new derivatives with improved properties.

The exploration of this enigmatic scaffold holds the promise of unlocking new therapeutic avenues and contributing to the development of the next generation of innovative medicines. The journey to uncover the full potential of this compound is just beginning.

References

- 1. Some pharmacological properties of piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(Morpholinocarbonylmethyl)piperazine: Synthesis, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Morpholinocarbonylmethyl)piperazine, also known as 1-morpholin-4-yl-2-piperazin-1-ylethanone, is a heterocyclic compound that has garnered interest as a versatile intermediate in the synthesis of pharmacologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route with a detailed experimental protocol, and a historical perspective on its emergence as a building block in medicinal chemistry. While direct biological activity and specific signaling pathway involvement for this compound are not extensively documented in publicly available literature, its utility is evident from its incorporation into patented molecules with diverse therapeutic targets, including immunosuppressants and enzyme inhibitors.

Chemical and Physical Properties

This compound is a disubstituted piperazine featuring a morpholinocarbonylmethyl group attached to one of the piperazine nitrogen atoms. Its chemical structure combines the key pharmacophoric features of both morpholine and piperazine rings.

| Property | Value |

| IUPAC Name | 1-morpholin-4-yl-2-piperazin-1-ylethanone |

| Synonyms | This compound, N-Piperazineacetic acid morpholine amide |

| CAS Number | 39890-46-5 |

| Molecular Formula | C₁₀H₁₉N₃O₂ |

| Molecular Weight | 213.28 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

Discovery and History

The specific discovery of this compound is not chronicled in a singular, seminal publication. Instead, its appearance in the scientific and patent literature suggests its development as a valuable synthetic intermediate. The piperazine and morpholine moieties are considered "privileged structures" in medicinal chemistry due to their frequent occurrence in biologically active compounds.[1] The combination of these two rings in this compound creates a versatile scaffold for the synthesis of more complex molecules.

Its presence is noted in several patents for compounds with diverse biological activities, including:

-

Immunosuppressive agents

-

Phosphodiesterase-7 (PDE-7) inhibitors

-

Inhibitors of the p53-MDM2 protein-protein interaction

This indicates its role as a key building block in the development of novel therapeutics, where the piperazine and morpholine groups can influence properties such as solubility, basicity, and receptor interactions.

Synthetic Methodology

A common and logical approach to the synthesis of this compound involves the nucleophilic substitution reaction between a piperazine and a halo-acetylated morpholine. A representative protocol is detailed below.

Plausible Experimental Protocol: Synthesis via N-Alkylation

This protocol describes the synthesis of this compound from piperazine and 4-(2-chloroacetyl)morpholine.

Materials:

-

Piperazine

-

4-(2-Chloroacetyl)morpholine

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/methanol solvent system for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve piperazine (2 equivalents) in dichloromethane.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Addition of Alkylating Agent: Dissolve 4-(2-chloroacetyl)morpholine (1 equivalent) in dichloromethane and add it dropwise to the piperazine solution at 0°C (ice bath).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an ethyl acetate/methanol gradient to yield this compound as a solid.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Caption: Synthetic workflow for this compound.

Potential Biological Significance and Future Directions

While direct pharmacological data for this compound is scarce, the known activities of more complex molecules containing this scaffold provide clues to its potential. The piperazine moiety is a common feature in centrally active agents due to its ability to cross the blood-brain barrier and interact with various receptors. The morpholine group often improves pharmacokinetic properties, such as solubility and metabolic stability.

Future research could focus on the following areas:

-

Screening for Biological Activity: Direct screening of this compound against a panel of receptors and enzymes to identify any intrinsic pharmacological activity.

-

Library Synthesis: Utilization of the reactive secondary amine on the piperazine ring for the synthesis of a library of derivatives to explore structure-activity relationships.

-

Pharmacokinetic Studies: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of the core molecule to guide the design of new drug candidates.

Conclusion

This compound stands as a testament to the importance of versatile building blocks in modern drug discovery. Although not a therapeutic agent itself, its strategic combination of piperazine and morpholine rings provides a valuable platform for the synthesis of next-generation pharmaceuticals. This guide has provided a detailed overview of its known properties, a practical synthetic approach, and a historical context for its use, serving as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

An In-Depth Technical Guide to 1-(Morpholinocarbonylmethyl)piperazine Derivatives and Analogs: Synthesis, Biological Evaluation, and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While this guide is centered on the core structure of 1-(Morpholinocarbonylmethyl)piperazine, the available public domain literature on this specific scaffold is limited. Therefore, to provide a comprehensive and practical resource, this document draws upon data and methodologies from closely related piperazine and morpholine analogs, which are well-represented in medicinal chemistry research.

Introduction: The Piperazine and Morpholine Scaffolds in Medicinal Chemistry

Piperazine and morpholine are six-membered heterocyclic rings that are considered "privileged structures" in drug discovery.[1][2] Their unique physicochemical properties, including their ability to improve aqueous solubility and oral bioavailability, make them highly valuable pharmacophores.[3] The piperazine ring, with its two nitrogen atoms, offers a versatile scaffold that can be readily functionalized to modulate a compound's affinity and specificity for various biological targets.[3] Similarly, the morpholine ring is a common feature in many bioactive molecules.[2] Derivatives of these scaffolds have demonstrated a wide array of therapeutic effects, including anticancer, antimicrobial, antidiabetic, and central nervous system activities.[4][5][6] The this compound core combines these two important heterocycles, suggesting a promising framework for the development of novel therapeutic agents.

Quantitative Biological Activity Data

The following table summarizes the in vitro biological activities of various piperazine and morpholine derivatives, illustrating the therapeutic potential of these scaffolds.

| Compound/Derivative Class | Target/Cell Line | Activity (IC₅₀) | Reference |

| 4-Anilinoquinazoline derivative (Compound 7a) | A549, Hela, HepG2, BGC-823 (Cancer cell lines) | 0.029 - 0.147 µM | [7] |

| Quinoxalinyl-piperazine derivative (Compound 6r) | Various human cancer cell lines | 6.1 - 17 nM | [8] |

| Dimorpholino-s-triazine (ZSTK474) | PI3Kα, β, δ, γ | 16, 44, 5, 49 nM | [9] |

| Substituted s-triazine (Compound 35) | PI3Kδ, α, β, γ, mTOR | 2.3, 14.6, 34.0, 849.0, 15.4 nM | [9] |

| 4-(benzo[4][10]dioxol-5-ylmethyl) piperazine amide (Compound 3) | MDA-MB-231 (Breast cancer cell line) | 11.3 µM | [11] |

| β-Carboline derivative with piperazine moiety | α-glucosidase | 8.9 ± 0.2 μM | [10] |

| 2-Aryl-1H-benzimidazole derivative | α-glucosidase and α-amylase | 0.85 ± 0.25 – 29.72 ± 0.17 µM | [10] |

| N-ethyl-morpholine derivative (Compound 24) | Bovine Carbonic Anhydrase-II | 14.68 µM | [12] |

Experimental Protocols

Representative Synthesis of 1-Aryl-4-(2-morpholino-2-oxoethyl)piperazine Derivatives

This protocol describes a general two-step method for the synthesis of the title compounds, involving an initial N-alkylation of a substituted piperazine followed by an amide coupling reaction.

Step 1: Synthesis of 2-(4-Arylpiperazin-1-yl)acetic acid

-

Reaction Setup: To a solution of 1-arylpiperazine (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add potassium carbonate (K₂CO₃) (2.5 eq.) as a base.

-

Alkylation: Add ethyl 2-bromoacetate (1.1 eq.) dropwise to the stirring mixture at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-arylpiperazin-1-yl)acetate.

-

Hydrolysis: Dissolve the crude ester in a mixture of ethanol and water. Add sodium hydroxide (2.0 eq.) and stir the mixture at room temperature overnight.

-

Purification: Acidify the reaction mixture with HCl (1N) to pH 4-5 to precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield the 2-(4-arylpiperazin-1-yl)acetic acid intermediate.

Step 2: Amide Coupling to form 1-Aryl-4-(2-morpholino-2-oxoethyl)piperazine

-

Activation: Dissolve the 2-(4-arylpiperazin-1-yl)acetic acid (1.0 eq.) in an anhydrous solvent like dichloromethane (DCM) or DMF. Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and Hydroxybenzotriazole (HOBt) (1.2 eq.). Stir the mixture at 0 °C for 30 minutes.

-

Coupling: Add morpholine (1.1 eq.) and a base like triethylamine (TEA) (1.5 eq.) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Dilute the reaction mixture with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final compound.

-

Characterization: Confirm the structure and purity of the final product using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.[13]

Protocol for In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific enzyme.[1]

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Prepare a series of dilutions of the test compound in the assay buffer. The final concentration of DMSO in the assay should be kept constant and low (typically <1%).

-

Prepare solutions of the enzyme and its specific substrate in the appropriate assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add a defined amount of the enzyme solution to each well.

-

Add varying concentrations of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., buffer with DMSO).

-

Pre-incubate the enzyme with the inhibitor for a specific time at a controlled temperature (e.g., 15 minutes at 37 °C).

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

-

Data Collection:

-

Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a plate reader. The specific wavelength and time points will depend on the enzyme and substrate used.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[10][14]

-

Visualizations: Workflows and Signaling Pathways

Preclinical Drug Discovery Workflow

The following diagram illustrates a typical workflow for the preclinical development of novel therapeutic agents.[4][15]

Caption: A generalized workflow for preclinical drug discovery.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it an important target for anticancer drug development, including for some piperazine derivatives.[7][9]

Caption: The PI3K/Akt/mTOR signaling pathway in cancer.

References

- 1. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug Discovery and Development: Complete Preclinical Guide [precision-globe.com]

- 3. youtube.com [youtube.com]

- 4. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. biorxiv.org [biorxiv.org]

- 7. mTOR Pathway Inhibition, Anticancer Activity and In Silico Calculations of Novel Hydrazone Derivatives in Two- and Three-Dimensional Cultured Type 1 Endometrial Cancer Cells [mdpi.com]

- 8. Synthesis, anticancer activity and pharmacokinetic analysis of 1-[(substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. courses.edx.org [courses.edx.org]

- 11. ijpsr.com [ijpsr.com]

- 12. biostock.se [biostock.se]

- 13. mdpi.com [mdpi.com]

- 14. IC50 - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

spectroscopic analysis of 1-(Morpholinocarbonylmethyl)piperazine (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-(Morpholinocarbonylmethyl)piperazine. Due to the limited availability of published experimental data for this specific molecule, this document focuses on predicted spectroscopic data based on its chemical structure, alongside detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a practical resource for the characterization and analysis of this and structurally related compounds.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. These predictions are derived from established principles of organic spectroscopy and analysis of the compound's functional groups: a piperazine ring, a morpholine ring, a methylene bridge, and a tertiary amide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.65 | t, J = 4.8 Hz | 4H | H-3', H-5' (Morpholine) |

| ~ 3.45 | t, J = 4.8 Hz | 4H | H-2', H-6' (Morpholine) |

| ~ 3.20 | s | 2H | H-7 (Methylene) |

| ~ 2.60 | t, J = 5.0 Hz | 4H | H-2, H-6 (Piperazine) |

| ~ 2.45 | t, J = 5.0 Hz | 4H | H-3, H-5 (Piperazine) |

| ~ 1.80 (broad) | s | 1H | H-4 (Piperazine NH) |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 168.0 | C=O (Amide) |

| ~ 66.8 | C-3', C-5' (Morpholine) |

| ~ 60.5 | C-7 (Methylene) |

| ~ 53.0 | C-2, C-6 (Piperazine) |

| ~ 45.5 | C-3, C-5 (Piperazine) |

| ~ 45.0 | C-2', C-6' (Morpholine) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are as follows.

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3400 - 3200 | Medium, Broad | N-H Stretch (Piperazine) |

| 2950 - 2800 | Strong | C-H Stretch (Aliphatic) |

| 1650 - 1630 | Strong | C=O Stretch (Tertiary Amide)[1] |

| 1470 - 1440 | Medium | C-H Bend (Methylene/Ring) |

| 1280 - 1180 | Strong | C-N Stretch (Amine/Amide) |

| 1120 - 1080 | Strong | C-O-C Stretch (Ether in Morpholine) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (C₁₁H₂₁N₃O₂), the predicted molecular weight is approximately 227.30 g/mol .

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z | Ion |

| 228.17 | [M+H]⁺ |

| 250.15 | [M+Na]⁺ |

Predicted Fragmentation Pattern:

The molecule is expected to fragment at the bonds adjacent to the nitrogen atoms and the carbonyl group. Common fragments would likely arise from the cleavage of the piperazine and morpholine rings, as well as the loss of the morpholinocarbonyl or piperazinylmethyl moieties. The fragmentation of piperazine analogues often involves cleavage of the C-N bonds within the piperazine ring and the bonds connecting the piperazine ring to its substituents.[2]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy Sample Preparation

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, D₂O, DMSO-d₆).[3]

-

Sample Concentration : For a ¹H NMR spectrum, dissolve 5-25 mg of the sample in 0.6-0.7 mL of the deuterated solvent.[3] For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended.[3]

-

Sample Preparation :

-

Weigh the sample and place it in a clean, dry vial.

-

Add the deuterated solvent and gently agitate to dissolve the sample completely.

-

Using a Pasteur pipette with a cotton wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.[4]

-

Cap the NMR tube and label it appropriately.[3]

-

Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

-

Instrument Preparation : Ensure the ATR crystal is clean before analysis. A background spectrum of the clean, empty crystal should be collected.[5]

-

Sample Application :

-

Data Acquisition : Collect the spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.

-

Cleaning : After analysis, clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Electrospray Ionization (ESI) Mass Spectrometry

-

Sample Preparation :

-

Infusion : The sample solution can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[8][9]

-

Data Acquisition : Acquire the mass spectrum in the desired mass range. The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) should be optimized for the compound.[10]

Visualizations

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Functional Groups and Predicted Spectroscopic Signals

Caption: Logical relationship between functional groups and their predicted spectroscopic signals.

References

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 2. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. agilent.com [agilent.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 9. phys.libretexts.org [phys.libretexts.org]

- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

In Silico Modeling of 1-(Morpholinocarbonylmethyl)piperazine Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and central nervous system effects.[2] 1-(Morpholinocarbonylmethyl)piperazine, a molecule combining the structural features of both piperazine and morpholine, presents a compelling subject for in silico investigation to unlock its therapeutic potential. This technical guide provides a comprehensive framework for the in silico modeling of this compound's interactions with biological targets, from initial target identification to detailed molecular dynamics simulations.

In silico drug design, also known as computer-aided drug design (CADD), utilizes computational methods to simulate, predict, and analyze drug-target interactions, thereby accelerating the drug discovery process.[3][4] This approach significantly reduces the time and cost associated with traditional wet-lab experiments.[5] This guide will detail the methodologies for structure-based and ligand-based drug design, molecular docking, and molecular dynamics simulations as applied to this compound.

In Silico Drug Design Methodologies

The two primary approaches in in silico drug design are structure-based drug design (SBDD) and ligand-based drug design (LBDD). The choice between these methods depends on the availability of the 3D structure of the biological target.[3]

-

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known, SBDD can be employed to design molecules that fit precisely into the binding site.[3] Techniques like molecular docking are central to this approach.

-

Ligand-Based Drug Design (LBDD): If the target's structure is unknown, LBDD methods are utilized. These approaches rely on the knowledge of other molecules (ligands) that bind to the biological target of interest to develop a pharmacophore model.[3]

A typical in silico drug design workflow is depicted below.

Target Identification and Preparation

The initial step in SBDD is to identify a relevant biological target for this compound. Given the diverse activities of piperazine derivatives, potential targets could include kinases, G-protein coupled receptors, or enzymes involved in microbial pathogenesis.[2][5]

Experimental Protocol: Target Selection and Preparation

-

Literature Review & Target Prediction: Conduct a thorough literature search for known biological targets of similar piperazine and morpholine derivatives.[1][6] Utilize target prediction tools like SwissTargetPrediction.[7]

-

Protein Data Bank (PDB) Retrieval: Once a target is selected, retrieve its 3D structure from the Protein Data Bank (PDB).[8]

-

Protein Preparation:

-

Open the PDB file in a molecular visualization tool such as PyMOL or UCSF Chimera.[8]

-

Remove water molecules and any co-crystallized ligands or ions that are not essential for the interaction analysis.[9]

-

Add polar hydrogens and assign appropriate charges to the protein atoms.[8]

-

Repair any missing residues or side chains using tools like SWISS-MODEL.

-

Save the prepared protein structure in a suitable format, such as .pdbqt for AutoDock.[8]

-

Ligand Preparation

Proper preparation of the ligand, this compound, is crucial for accurate docking simulations.

Experimental Protocol: Ligand Preparation

-

2D Structure Generation: Draw the 2D structure of this compound using chemical drawing software like ChemDraw or MarvinSketch.

-

3D Structure Generation: Convert the 2D structure to a 3D conformation. This can be done using programs like Open Babel.[8]

-

Energy Minimization: Perform energy minimization on the 3D structure to obtain a low-energy, stable conformation. This can be done using force fields like MMFF94.

-

Charge and Torsion Angle Assignment: Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.[8]

-

File Format Conversion: Save the prepared ligand in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock).[8]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10] It is a cornerstone of SBDD, enabling virtual screening and binding affinity estimation.[10]

Experimental Protocol: Molecular Docking using AutoDock Vina

-

Grid Box Generation:

-

Configuration File: Create a configuration file (conf.txt) specifying the paths to the receptor and ligand files, the center and size of the grid box, and the output file name.

-

Run AutoDock Vina: Execute the docking simulation from the command line: vina --config conf.txt --log log.txt.[11]

-

Results Analysis:

Data Presentation: Example Docking Results

| Target Protein | Ligand Pose | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| Kinase X | 1 | -8.5 | ASP145, LYS88 | Hydrogen Bond |

| VAL70, LEU132 | Hydrophobic | |||

| 2 | -8.2 | GLU101, TYR146 | Hydrogen Bond, Pi-Alkyl | |

| GPCR Y | 1 | -7.9 | SER203, THR118 | Hydrogen Bond |

| PHE289, TRP109 | Pi-Pi Stacked |

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, accounting for flexibility.[12][13] MD simulations are computationally intensive but provide valuable insights into the stability of the binding pose and the energetics of the interaction.[13]

Experimental Protocol: MD Simulation using GROMACS

-

System Preparation:

-

Take the best-ranked docked complex from the molecular docking study.

-

Use a force field (e.g., AMBER, CHARMM) to generate the topology files for the protein and the ligand.

-

Place the complex in a periodic box of a suitable shape (e.g., cubic, dodecahedron).

-

Solvate the system with an appropriate water model (e.g., TIP3P).[12]

-

Add ions (e.g., Na+, Cl-) to neutralize the system.

-

-

Energy Minimization: Perform energy minimization to remove steric clashes and relax the system.[14]

-

Equilibration:

-

Production MD: Run the production MD simulation for a desired length of time (e.g., 100 ns).[16]

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.[14]

-

Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and receptor.[14]

-

Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy.

-

Data Presentation: Example MD Simulation Data

| Simulation Time (ns) | Protein RMSD (Å) | Ligand RMSD (Å) | Number of H-Bonds |

| 0 | 0.0 | 0.0 | 3 |

| 20 | 1.2 | 0.5 | 2 |

| 40 | 1.5 | 0.6 | 3 |

| 60 | 1.4 | 0.5 | 3 |

| 80 | 1.6 | 0.7 | 2 |

| 100 | 1.5 | 0.6 | 2 |

ADME and Toxicity Prediction

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity of a compound. In silico tools can predict these properties, helping to identify candidates with favorable drug-like characteristics.

Experimental Protocol: ADME/T Prediction

-

Utilize Online Servers: Employ web-based tools such as SwissADME, pkCSM, or ProTox-II.

-

Input Ligand Structure: Provide the structure of this compound in a suitable format (e.g., SMILES).

-

Analyze Predictions: Evaluate the predicted parameters, including:

-

Lipophilicity (LogP): Affects absorption and distribution.

-

Water Solubility (LogS): Influences formulation and bioavailability.

-

Blood-Brain Barrier (BBB) Permeability: Important for CNS-acting drugs.

-

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

-

Herg Inhibition: Assesses cardiotoxicity risk.

-

Mutagenicity and Carcinogenicity: Predicts long-term toxicity.

-

Data Presentation: Example ADME/T Profile

| Property | Predicted Value | Interpretation |

| LogP | 2.1 | Good lipophilicity |

| LogS | -3.5 | Moderately soluble |

| BBB Permeant | Yes | Potential for CNS activity |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| hERG Inhibitor | No | Low risk of cardiotoxicity |

| Mutagenicity | Non-mutagen | Favorable safety profile |

Conclusion

This technical guide provides a comprehensive roadmap for the in silico modeling of this compound interactions. By following these detailed protocols, researchers can systematically investigate its potential biological targets, binding modes, and dynamic behavior. The integration of molecular docking, molecular dynamics simulations, and ADME/T prediction offers a powerful computational approach to accelerate the discovery and development of novel therapeutics based on the versatile piperazine scaffold. While in silico methods provide valuable predictions, experimental validation remains an essential step in the drug discovery pipeline.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. microbenotes.com [microbenotes.com]

- 4. What is in silico drug discovery? [synapse.patsnap.com]

- 5. frontiersin.org [frontiersin.org]

- 6. preprints.org [preprints.org]

- 7. Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer, Thrombolytic, and Hemolytic Structural Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 9. sites.ualberta.ca [sites.ualberta.ca]

- 10. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 12. Molecular dynamics - Wikipedia [en.wikipedia.org]

- 13. Integrating Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. static.igem.wiki [static.igem.wiki]

- 15. Molecular Dynamics (MD) Simulations, step by step protocol [protocols.io]

- 16. compchems.com [compchems.com]

An In-depth Technical Guide to the Solubility and Stability of 1-(Morpholinocarbonylmethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Morpholinocarbonylmethyl)piperazine is a chemical entity featuring both a piperazine and a morpholine moiety, linked by an N-acetyl group. The piperazine ring is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and to serve as a versatile synthetic handle.[1][2] The presence of multiple heteroatoms and functional groups in this compound suggests a complex physicochemical profile that dictates its solubility and stability, critical parameters for its potential development as a therapeutic agent.

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound based on the known properties of its constituent functional groups. It also outlines detailed experimental protocols for the empirical determination of these properties. While specific experimental data for this molecule is not widely published, this document serves as a foundational resource for researchers initiating studies on this compound.

Physicochemical Properties (Predicted)

The solubility and stability of a compound are intrinsically linked to its physicochemical properties. The predicted properties of this compound are summarized in the table below. These values are estimations based on its chemical structure and can be used as a preliminary guide for experimental design.

| Property | Predicted Value | Significance |

| Molecular Formula | C₁₀H₁₉N₃O₂ | - |

| Molecular Weight | 213.28 g/mol | Influences solubility and diffusion. |

| pKa (most basic) | ~8.5-9.5 | The piperazine nitrogen will be protonated at physiological pH, impacting solubility and interactions. |

| logP | ~ -0.5 to 0.5 | Indicates a relatively hydrophilic nature, suggesting good aqueous solubility. |

Solubility Profile

The solubility of this compound is expected to be significantly influenced by the pH of the medium due to the presence of the basic piperazine ring. In acidic solutions, the protonated form of the molecule will likely exhibit high aqueous solubility. The morpholine and amide functionalities also contribute to its polarity and potential for hydrogen bonding, further enhancing its solubility in polar solvents.

Expected Solubility in Various Solvents:

-

High Solubility: Water (especially at acidic pH), Methanol, Ethanol.[3]

-

Moderate Solubility: Isopropyl Alcohol, Acetonitrile.

-

Low to Insoluble: Dichloromethane, Toluene, Hexane.

Hypothetical Solubility Data

The following table illustrates how quantitative solubility data for this compound could be presented.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| 0.1 N HCl | 25 | > 100 | Shake-Flask |

| Phosphate Buffer (pH 7.4) | 25 | 50-100 | Shake-Flask |

| Water | 25 | > 100 | Shake-Flask |

| Methanol | 25 | > 100 | Shake-Flask |

| Acetonitrile | 25 | 10-20 | Shake-Flask |

| Dichloromethane | 25 | < 1 | Shake-Flask |

Stability Profile

The stability of this compound is subject to degradation through several potential pathways, primarily hydrolysis and oxidation. The amide linkage is susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the molecule into piperazine-1-acetic acid and morpholine. The piperazine and morpholine rings can undergo oxidative degradation, a known liability for such heterocyclic systems, potentially catalyzed by light, temperature, and the presence of metal ions.[4][5]

Hypothetical Stability Data (Forced Degradation)

This table provides an example of how stability data from forced degradation studies could be summarized.

| Condition | Duration | % Degradation | Major Degradants |

| 0.1 N HCl (60°C) | 24 h | 15% | Piperazine-1-acetic acid, Morpholine |

| 0.1 N NaOH (60°C) | 24 h | 25% | Piperazine-1-acetic acid, Morpholine |

| 3% H₂O₂ (25°C) | 24 h | 10% | N-oxide derivatives |

| Heat (80°C) | 7 days | 5% | - |

| Light (ICH Q1B) | 7 days | < 2% | - |

Experimental Protocols

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of this compound.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, buffers of various pH, organic solvents).

-

Ensure a solid excess of the compound remains undissolved.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium. A shaker bath or orbital shaker can be used.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw a sample from the supernatant.

-

Filter the sample through a suitable syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved solid.

-

-

Quantification:

-

Dilute the filtered sample with a suitable mobile phase.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.[6]

-

-

Calculation:

-

Calculate the solubility based on the measured concentration and the dilution factor.

-

Stability-Indicating HPLC Method

This protocol describes a typical approach to developing and performing a stability-indicating HPLC assay.

-

Forced Degradation Studies:

-

Subject solutions of this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.

-

-

Chromatographic Method Development:

-

Develop an HPLC method (typically reverse-phase) that can separate the parent compound from all process impurities and degradation products.

-

Key parameters to optimize include the column, mobile phase composition (including pH and organic modifier), flow rate, and column temperature.

-

Use a detector, such as a UV detector, set at an appropriate wavelength to monitor the elution of the parent compound and its degradants.

-

-

Method Validation:

-

Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

-

Specificity is demonstrated by the ability to resolve the parent peak from all degradation product peaks.

-

-

Stability Sample Analysis:

-

Store samples of this compound under various storage conditions (e.g., different temperatures and humidity levels).

-

At specified time points, analyze the samples using the validated stability-indicating HPLC method.

-

Quantify the amount of the parent compound remaining and any major degradation products formed.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for solubility and stability testing.

Hypothetical Degradation Pathway

Caption: Potential degradation pathways for this compound.

Conclusion

This compound is anticipated to be a water-soluble compound, particularly under acidic conditions, with a stability profile that is primarily influenced by pH and oxidative stress. The provided experimental protocols offer a robust framework for the empirical determination of its solubility and stability, which are essential for its further development. The insights and methodologies presented in this guide are intended to facilitate and accelerate research efforts for scientists and professionals in the field of drug development.